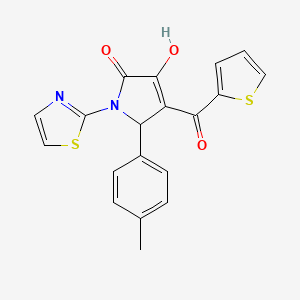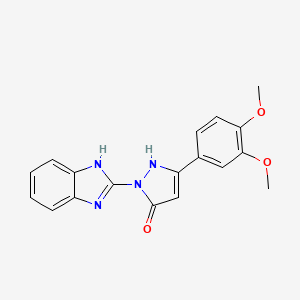![molecular formula C22H15NOS B14942951 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942951.png)
5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a naphthoindole core structure with a sulfanyl group attached to a methylphenyl ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with a sulfanyl group . This reaction typically requires the use of primary or secondary aliphatic amines under reflux conditions. The reaction conditions may vary depending on the specific reagents and desired yield.
Analyse Des Réactions Chimiques
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. The indole core structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The sulfanyl group may also play a role in modulating the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
5-[(4-Methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one can be compared with other similar compounds, such as:
1-Aminonaphtho[1,2,3-cd]indol-6(2H)-ones: These compounds share a similar naphthoindole core structure but differ in the functional groups attached.
Indole Derivatives: Other indole derivatives, such as those with different substituents on the indole ring, can be compared in terms of their biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H15NOS |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
10-(4-methylphenyl)sulfanyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C22H15NOS/c1-13-6-8-14(9-7-13)25-19-11-10-18-20-17(12-23-18)15-4-2-3-5-16(15)22(24)21(19)20/h2-12,23H,1H3 |
Clé InChI |
MQBQNAPBNYQQBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C3C4=C(C=C2)NC=C4C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
![7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14942877.png)
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,6,7,8-tetrahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B14942888.png)
![4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B14942895.png)
![N-(4-chlorophenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942904.png)

![3-(3-Fluorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942914.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)
![Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)-](/img/structure/B14942941.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14942958.png)
![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
